1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-
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Overview
Description
1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- is a heterocyclic organic compound It features a fused ring system consisting of a cyclopentane ring and a furan ring, with an ethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-alkyl-3-oxo-4-pentenoic acids can yield the desired compound under acidic conditions . Another approach involves the use of palladium-catalyzed cyclization reactions, which can provide high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Furan: A simpler heterocyclic compound with a five-membered ring containing one oxygen atom.
Thiophene: Similar to furan but contains a sulfur atom instead of oxygen.
Pyrrole: Contains a nitrogen atom in the five-membered ring.
Uniqueness
1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- is unique due to its fused ring system and the presence of an ethyl group, which can influence its reactivity and biological activity. This structural complexity distinguishes it from simpler heterocycles like furan, thiophene, and pyrrole .
Properties
CAS No. |
155785-36-7 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-ethyl-1,3,6,6a-tetrahydrocyclopenta[c]furan-5-one |
InChI |
InChI=1S/C9H12O2/c1-2-7-8-5-11-4-6(8)3-9(7)10/h6H,2-5H2,1H3 |
InChI Key |
RLMXPLDCIKLZKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2COCC2CC1=O |
Origin of Product |
United States |
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